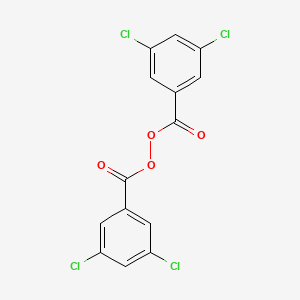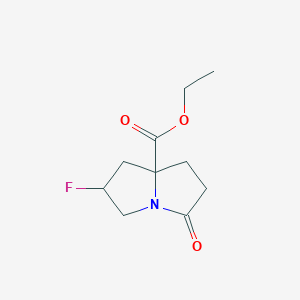
4-Bromo-2-isothiocyanatopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-isothiocyanatopyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 4-position and an isothiocyanate group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isothiocyanatopyridine typically involves the reaction of 4-bromo-2-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot preparation, which involves the treatment of 4-bromo-2-aminopyridine with carbon disulfide in the presence of a base such as DABCO or sodium hydride, followed by desulfurization with aqueous iron (III) chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures for handling reactive intermediates like thiophosgene.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds and nucleophiles such as amines and thiols. Conditions often involve the use of palladium catalysts and bases.
Addition Reactions: Reagents such as amines and alcohols are used under mild conditions to form thiourea and thiocarbamate derivatives.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives.
Addition Reactions: Products include thiourea and thiocarbamate derivatives, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
4-Bromo-2-isothiocyanatopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-isothiocyanatopyridine involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate group is particularly reactive, allowing the compound to modify proteins and other biomolecules by forming thiourea linkages. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparaison Avec Des Composés Similaires
4-Bromo-2-aminopyridine: A precursor in the synthesis of 4-Bromo-2-isothiocyanatopyridine.
2-Isothiocyanatopyridine: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2-chloropyridine: Contains a chlorine atom instead of an isothiocyanate group, leading to different chemical properties and uses.
Uniqueness: this compound is unique due to the presence of both a bromine atom and an isothiocyanate group on the pyridine ring. This combination of functional groups imparts distinct reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Propriétés
Formule moléculaire |
C6H3BrN2S |
|---|---|
Poids moléculaire |
215.07 g/mol |
Nom IUPAC |
4-bromo-2-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3BrN2S/c7-5-1-2-8-6(3-5)9-4-10/h1-3H |
Clé InChI |
IROXODVOYYTATP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1Br)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13678618.png)
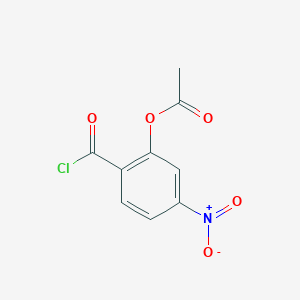
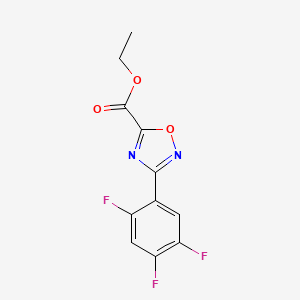

![2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678651.png)
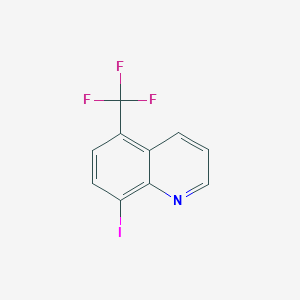
![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)
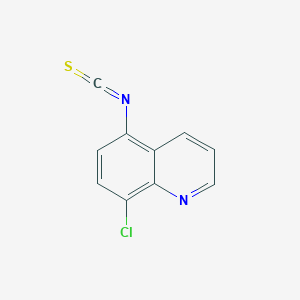

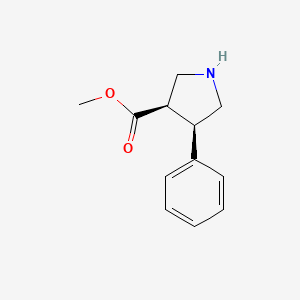
![1-[3-(tert-Butyl)phenyl]guanidine](/img/structure/B13678697.png)
